molecular formula C31H42N6O2 B14789106 1-butan-2-yl-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide

1-butan-2-yl-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide

Cat. No.: B14789106
M. Wt: 530.7 g/mol
InChI Key: BYCUBMPAWWJXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK126 is a potent and selective inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), which is a histone methyltransferase. EZH2 is a key component of the polycomb repressive complex 2 (PRC2) that catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to gene silencing. Overexpression of EZH2 has been implicated in various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: GSK126 is synthesized through a series of chemical reactions involving the formation of key intermediates. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of GSK126 involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction conditions and purification processes to ensure consistency and quality. The use of advanced technologies and equipment is essential to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: GSK126 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability .

Common Reagents and Conditions: Common reagents used in the reactions involving GSK126 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions involving GSK126 depend on the specific reagents and conditions used. These products are typically characterized using advanced analytical techniques to ensure their purity and identity .

Scientific Research Applications

GSK126 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of EZH2 in gene regulation and epigenetics. In biology, GSK126 is used to investigate the effects of EZH2 inhibition on cellular processes such as differentiation, proliferation, and apoptosis .

In medicine, GSK126 has shown promise as a therapeutic agent for the treatment of various cancers, including diffuse large B-cell lymphoma and solid tumors. It has been demonstrated to inhibit tumor growth and metastasis by targeting EZH2 and modulating the tumor microenvironment . Additionally, GSK126 is being explored for its potential use in combination therapies to enhance its efficacy and overcome resistance .

In industry, GSK126 is used in the development of new drugs and therapeutic strategies. Its ability to selectively inhibit EZH2 makes it a valuable tool for drug discovery and development .

Mechanism of Action

GSK126 exerts its effects by inhibiting the enzymatic activity of EZH2. By binding to the active site of EZH2, GSK126 prevents the methylation of histone H3 at lysine 27 (H3K27me3), leading to the reactivation of silenced genes. This inhibition of EZH2 activity disrupts the polycomb repressive complex 2 (PRC2) and alters gene expression patterns, resulting in the suppression of tumor growth and metastasis .

The molecular targets of GSK126 include various genes involved in cell cycle regulation, apoptosis, and differentiation. The pathways affected by GSK126 include the Wnt, Notch, and Akt signaling pathways, which play critical roles in cancer progression and development .

Properties

Molecular Formula

C31H42N6O2

Molecular Weight

530.7 g/mol

IUPAC Name

1-butan-2-yl-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide

InChI

InChI=1S/C31H42N6O2/c1-6-22(5)37-18-20(3)29-25(30(38)34-17-26-19(2)13-21(4)35-31(26)39)14-24(15-27(29)37)23-7-8-28(33-16-23)36-11-9-32-10-12-36/h7-8,14-16,18-19,21-22,26,32H,6,9-13,17H2,1-5H3,(H,34,38)(H,35,39)

InChI Key

BYCUBMPAWWJXIM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5C(CC(NC5=O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.